molecular formula C13H9NO3 B031672 Clausine Z CAS No. 866111-14-0

Clausine Z

Cat. No.: B031672
CAS No.: 866111-14-0
M. Wt: 227.21 g/mol
InChI Key: FKDULSCBYNXNMP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Clausine Z has been found to exhibit inhibitory activity against cyclin-dependent kinase 5 (CDK5) . CDK5 is a key enzyme involved in various biochemical reactions, particularly those related to neuronal function. The interaction between this compound and CDK5 is characterized by potent inhibition, suggesting that this compound may have a significant role in biochemical reactions involving this enzyme .

Cellular Effects

The effects of this compound on cells are primarily observed in its protective effects on cerebellar granule neurons . By inhibiting CDK5, this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK5, leading to the inhibition of this enzyme . This inhibition could result in changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Current studies have primarily focused on its immediate biochemical and cellular effects .

Dosage Effects in Animal Models

While the effects of varying dosages of this compound in animal models have not been extensively studied, its potent inhibition of CDK5 suggests that dosage could significantly impact its therapeutic effects .

Metabolic Pathways

Given its interaction with CDK5, it is likely that this compound could influence pathways involving this enzyme .

Transport and Distribution

Its interaction with CDK5 suggests that it may be transported to areas of the cell where this enzyme is active .

Subcellular Localization

Given its interaction with CDK5, it is possible that this compound may be localized to specific compartments or organelles where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clausine Z involves several steps, starting from commercially available 3-hydroxy-4-nitrobenzoic acid. The key intermediate, methyl 4-amino-3-benzyloxybenzoate, is obtained through a series of reactions, including palladium-catalyzed cyclization . This method ensures complete control over the regiochemistry of the substituents on the carbazole framework .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed cyclization reactions. These methods are scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Clausine Z undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, each with unique biological activities .

Biological Activity

Clausine Z is a carbazole alkaloid derived from the plant Clausena excavata, belonging to the Rutaceae family. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory responses. This article will explore the biological activity of this compound, presenting findings from various studies, including data tables and case studies.

Chemical Structure and Isolation

This compound was first isolated from the stems and leaves of Clausena excavata through spectroscopic methods, which helped establish its structure. The compound exhibits significant biological properties, particularly in inhibiting cyclin-dependent kinase 5 (CDK5), a crucial enzyme involved in neuronal function and pathology .

Neuroprotective Effects

Neuroprotection Against Apoptosis

Research indicates that this compound protects cerebellar granule neurons against free radical-induced apoptosis. The effective concentration (EC50) for this protective effect is approximately 1.1 mM, which is more potent than the standard compound butyrolactone I (EC50 3 mM) . The neuroprotective mechanism is linked to the inhibition of CDK5, which is implicated in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).

Mechanism of Action

The inhibition of CDK5 by this compound prevents the hyper-phosphorylation of tau proteins, a process that disrupts neuronal cytoskeleton integrity and promotes apoptosis . This action is critical as elevated levels of activated CDK5 are associated with neurodegenerative conditions.

Anti-Inflammatory Activity

Inhibition of Pro-Inflammatory Cytokines

This compound has demonstrated the ability to decrease pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated RAW 264.7 macrophages. In these studies, this compound effectively reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in inflammatory responses .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other carbazole alkaloids:

CompoundSourceEC50 (mM)Mechanism of ActionNotes
This compoundClausena excavata1.1Inhibits CDK5; protects neuronsNeuroprotective; anti-inflammatory
Butyrolactone ISynthetic3.0CDK5 inhibitionStandard reference compound
Clausine KC. excavata4.6Tyrosinase inhibitionPotential cosmetic applications
MurrayanineC. anisumolens0.63Inhibits NO productionStrong anti-inflammatory effects

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study evaluated the effects of this compound in a mouse model of systemic inflammation induced by LPS. Results indicated that treatment with this compound significantly improved survival rates and reduced markers of inflammation .
  • Cell-Based Studies : In vitro studies using cerebellar granule neurons showed that this compound effectively reduced apoptotic markers when exposed to oxidative stress, highlighting its potential for therapeutic use in neurodegenerative diseases .
  • Comparative Efficacy : When compared to other known inhibitors of CDK5, this compound exhibited comparable or superior efficacy in protecting neuronal cells from apoptosis, suggesting its potential as a lead compound for drug development targeting neurodegeneration .

Properties

IUPAC Name

1,6-dihydroxy-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDULSCBYNXNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(N2)C(=CC(=C3)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Clausine Z?

A1: this compound, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata Burm. (Rutaceae), exhibits inhibitory activity against cyclin-dependent kinase 5 (CDK5) []. While the exact mechanism of interaction with CDK5 remains to be fully elucidated, this inhibitory activity suggests that this compound may interfere with the ATP-binding site of CDK5 or disrupt protein-protein interactions necessary for its activity. Further research is needed to determine the precise binding site and mechanism of inhibition.

Q2: What is the impact of this compound on neuronal cells?

A2: In in vitro studies, this compound demonstrated protective effects on cerebellar granule neurons []. This suggests that its CDK5 inhibitory activity may have therapeutic potential in neurodegenerative diseases where CDK5 dysregulation plays a role. Further investigations using relevant animal models and exploring downstream signaling pathways are needed to confirm these preliminary findings and explore its therapeutic potential.

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